molecular formula C11H8BrNO3 B1413860 Ethyl 3-bromo-4-cyano-2-formylbenzoate CAS No. 1805596-18-2

Ethyl 3-bromo-4-cyano-2-formylbenzoate

Cat. No.: B1413860
CAS No.: 1805596-18-2
M. Wt: 282.09 g/mol
InChI Key: XWVKCLOAWZTWPJ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-cyano-2-formylbenzoate is a chemical compound with the molecular formula C11H8BrNO3. It is a derivative of benzoic acid and contains functional groups such as bromine, cyano, and formyl, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-cyano-2-formylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of ethyl benzoate, followed by the introduction of cyano and formyl groups through nucleophilic substitution and formylation reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-cyano-2-formylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The cyano and formyl groups can be reduced to amines and alcohols, respectively.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions include various substituted benzoates, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-bromo-4-cyano-2-formylbenzoate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-cyano-2-formylbenzoate involves its interaction with various molecular targets. The bromine, cyano, and formyl groups can participate in electrophilic and nucleophilic reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Ethyl 3-bromo-4-cyano-2-formylbenzoate can be compared with other similar compounds such as:

    Ethyl 4-bromo-3-cyano-2-formylbenzoate: Similar structure but different positioning of functional groups, leading to variations in reactivity and applications.

    Ethyl 3-bromo-2-cyano-4-formylbenzoate:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

ethyl 3-bromo-4-cyano-2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)8-4-3-7(5-13)10(12)9(8)6-14/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVKCLOAWZTWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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